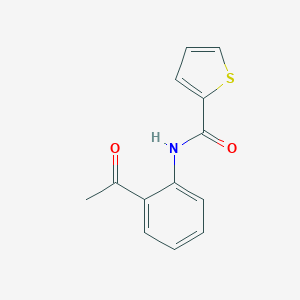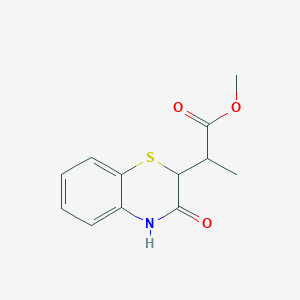
methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzothiazine derivatives that have been studied extensively for their biological activities. This compound is synthesized using a specific method that involves the reaction of various chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. The compound has also been shown to bind to various receptors such as the dopamine D2 receptor and the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to exhibit antitumor activity in various cancer cell lines. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, which may contribute to its biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate in lab experiments include its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The limitations of using this compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate include further studies on its mechanism of action and its potential use as a therapeutic agent for various diseases. The compound has shown promising results in various in vitro and in vivo studies, but further research is needed to fully understand its potential applications. The development of new and improved synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps that result in the formation of the desired product. The yield of the reaction is dependent on various factors such as the reaction time, temperature, and the concentration of the reactants. The purity of the product is also important for its use in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
| 17547-89-6 | |
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3S/c1-7(12(15)16-2)10-11(14)13-8-5-3-4-6-9(8)17-10/h3-7,10H,1-2H3,(H,13,14) |
Clave InChI |
MUMHZPJCLHFCOF-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
SMILES canónico |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
| 17547-89-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


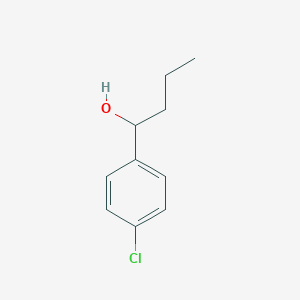


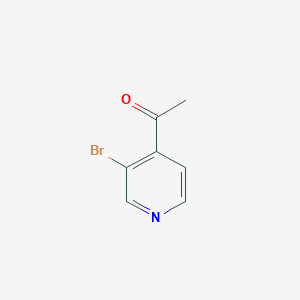
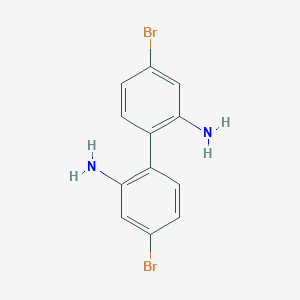

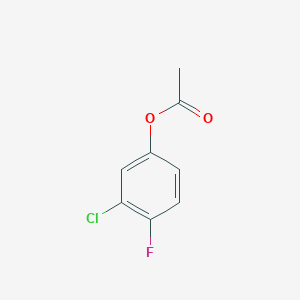

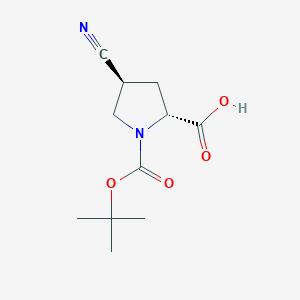
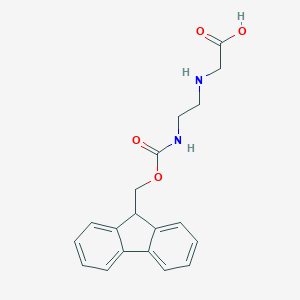
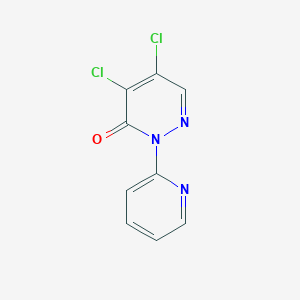
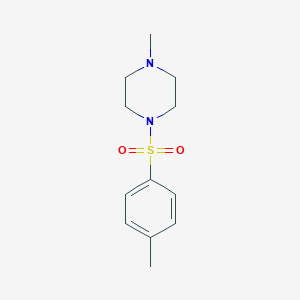
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
